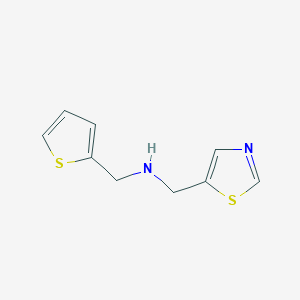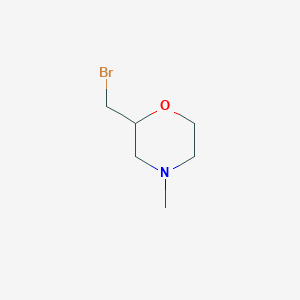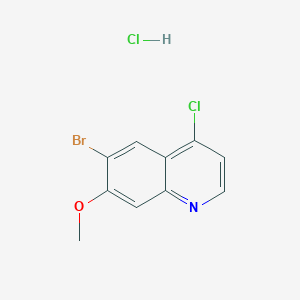
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound has a molecular formula of C₉H₁₀N₂S₂ and a molecular weight of 210.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole or thiophene derivatives.
Scientific Research Applications
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA or proteins in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- (1,3-Thiazol-2-ylmethyl)(thiophen-2-ylmethyl)amine
- (1,3-Thiazol-4-ylmethyl)(thiophen-2-ylmethyl)amine
- (1,3-Thiazol-5-ylmethyl)(furan-2-ylmethyl)amine
Uniqueness
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine is unique due to the specific positioning of the thiazole and thiophene rings, which can influence its reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its diverse chemical behavior and potential for various applications .
Properties
Molecular Formula |
C9H10N2S2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C9H10N2S2/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h1-3,6-7,10H,4-5H2 |
InChI Key |
SPPKAPFNLWUVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13254326.png)
amine](/img/structure/B13254328.png)

![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254352.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)

![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)


![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)


![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)
